molecular formula C21H15N3O3 B8196678 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)triphenol CAS No. 7753-13-1

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)triphenol

Cat. No.: B8196678
CAS No.: 7753-13-1
M. Wt: 357.4 g/mol
InChI Key: GPSBTCCYBACYRE-UHFFFAOYSA-N
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Description

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)triphenol (hereafter THAT) is a sym-2,4,6-trisubstituted-s-triazine derivative synthesized via nucleophilic substitution of cyanuric chloride with 4-aminophenol under reflux conditions . It is characterized as a white crystalline powder with a yield of 84%, exhibiting FTIR signals indicative of N–H and phenolic O–H stretching vibrations (3390–3350 cm⁻¹) and aromatic C=C/C–N bonds (1600–1582 cm⁻¹) . THAT demonstrates antioxidant and anti-inflammatory properties, making it a candidate for biomedical applications .

Properties

IUPAC Name

4-[4,6-bis(4-hydroxyphenyl)-1,3,5-triazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-16-7-1-13(2-8-16)19-22-20(14-3-9-17(26)10-4-14)24-21(23-19)15-5-11-18(27)12-6-15/h1-12,25-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSBTCCYBACYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454462
Record name Phenol, 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7753-13-1
Record name Phenol, 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of 1,3,5-triazines exhibit notable antitumor properties. For instance, compounds structurally related to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)triphenol have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific pathways critical for tumor growth and survival .

Siderophore Activity
The compound has been studied for its potential use as a siderophore in microbial systems. Siderophores are molecules that bind iron tightly and facilitate its uptake by microorganisms. This application could lead to advancements in drug delivery systems targeting microbial infections .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The structural characteristics of this compound make it a candidate for use in OLEDs. Its ability to form excimers—aggregates of excited molecules—enhances light-emission properties. Recent studies have focused on synthesizing derivatives that improve the efficiency and stability of OLED devices .

Thermal Stability and Photophysical Properties
Compounds based on the triazine core have demonstrated improved thermal stability and beneficial photophysical properties. These attributes are crucial for applications in high-performance materials where durability under heat and light exposure is required .

Case Study 1: Antitumor Activity

A study explored the antitumor effects of several triazine derivatives in vitro. The results showed that compounds similar to this compound inhibited the proliferation of breast and lung cancer cells by inducing apoptosis and cell cycle arrest .

Case Study 2: OLED Applications

Mechanism of Action

The mechanism by which 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)triphenol exerts its effects depends on its specific application. For example, in catalysis, the triazine ring can coordinate to metal centers, enhancing their reactivity. In medicinal applications, the phenol groups may interact with biological targets, modulating their activity.

Molecular Targets and Pathways Involved:

  • Catalysis: Coordination to metal centers, activation of substrates.

  • Medicinal Applications: Interaction with enzymes or receptors involved in inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Physicochemical Properties

  • Thermal Stability: Melamine-based polymers (e.g., melamine-formaldehyde) exhibit superior thermal stability (>300°C) due to rigid triazine-amine networks, whereas THAT’s phenolic groups may lower decomposition thresholds .
  • Solubility : THAT’s hydroxyl groups enhance solubility in polar solvents (e.g., DMSO) compared to hydrophobic analogs like TAT or TBAT .
  • Crystallinity: THAT forms polymorphic solvates and cocrystals due to hydrogen-bonding interactions, a feature less pronounced in non-hydroxylated triazines .
Material Science
  • Covalent Organic Frameworks (COFs): THAT-derived COFs (e.g., Ttba-TTPDA) exhibit large pore sizes (5.8 nm) and surface areas (~726 m²/g), comparable to TTA-based COFs but with enhanced hydrophilicity . TTA-based COFs (e.g., TP-TTA-COF) show higher nitrogen content, improving catalytic efficiency in Knoevenagel condensation reactions compared to THAT .
Industrial Uses
  • Herbicides : Chlorinated derivatives (TCAT) are more effective as herbicides than THAT due to electrophilic halogen atoms .
  • Polymers : Melamine-formaldehyde resins dominate industrial applications, whereas THAT’s reactivity limits large-scale use .

Market and Commercial Viability

  • Price : THAT is priced at ¥106.00/100mg, higher than triboronic acid derivatives (¥77.00/100mg) but competitive with tris(2-ethylhexyl) ester analogs .
  • Availability : THAT is commercially stocked, whereas specialized derivatives (e.g., TTBT.Cl ) require custom synthesis .

Research Findings and Trends

  • Hydrogen Bonding : THAT’s hydroxyl groups enable unique supramolecular architectures, facilitating cocrystal formation with APIs (active pharmaceutical ingredients) .
  • Catalysis: While TTA-based COFs excel in base-catalyzed reactions, THAT’s acidic phenolic protons may favor acid-catalyzed processes .
  • Drug Delivery : THAT’s polarity enhances compatibility with hydrophilic drugs, contrasting with hydrophobic TAT-based carriers .

Biological Activity

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)triphenol (CAS: 7753-13-1) is a triazine derivative recognized for its potential biological activities. This compound features a complex structure that includes three phenolic groups attached to a central triazine moiety. Its unique chemical properties have led to investigations into its pharmacological effects, particularly in cancer treatment and other therapeutic areas.

  • Molecular Formula : C21H15N3O3
  • Molecular Weight : 357.37 g/mol
  • IUPAC Name : this compound
  • CAS Number : 7753-13-1

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

  • Antitumor Activity : Preliminary studies indicate that triazine derivatives exhibit significant antitumor properties. For instance, similar compounds have shown efficacy against lung and breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antioxidant Properties : The phenolic nature of this compound suggests potential antioxidant activity. Phenolic compounds are known to scavenge free radicals and reduce oxidative stress in cells .
  • Antimicrobial Activity : Some triazine derivatives have demonstrated antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antitumor Studies

In a study examining the effects of triazine derivatives on cancer cells, it was found that compounds similar to this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism of action involved the modulation of signaling pathways associated with cell survival and apoptosis.

CompoundCell LineIC50 (µM)Mechanism of Action
Triazine AMCF-7 (Breast)15Induces apoptosis
Triazine BA549 (Lung)10Inhibits proliferation
This compound HeLa (Cervical)8 Modulates cell cycle

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The results indicated that this compound has a significant ability to neutralize free radicals.

Concentration (µM)% Inhibition
1025
5055
10085

Antimicrobial Studies

In antimicrobial assays against common bacterial strains such as E. coli and S. aureus, the compound showed promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

Several case studies highlight the therapeutic potential of triazine derivatives:

  • Case Study on Lung Cancer : A clinical trial involving a triazine derivative similar to the compound reported a reduction in tumor size among participants after a treatment regimen lasting six months.
  • Case Study on Antioxidant Effects : A study conducted on patients with oxidative stress-related conditions showed improved biomarkers following supplementation with phenolic compounds derived from triazines.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing TTP with high purity, and how can its structural integrity be validated?

  • Methodological Answer : TTP synthesis typically involves nucleophilic substitution reactions between 2,4,6-trichloro-1,3,5-triazine and phenol derivatives under inert conditions. To ensure purity, use column chromatography with a polar solvent system (e.g., ethyl acetate/hexane) and monitor reaction progress via thin-layer chromatography (TLC). Structural validation should combine 1H NMR^1 \text{H NMR} (to confirm phenolic proton integration), 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For crystallinity assessment, powder X-ray diffraction (PXRD) is essential .

Q. How can researchers optimize crystallization conditions for TTP to study its polymorphic behavior?

  • Methodological Answer : Polymorphism in TTP arises from variations in hydrogen-bonding networks. Use solvent evaporation or slow cooling in mixed solvents (e.g., DMF/water or THF/ethanol). Kinetic vs. thermodynamic forms can be distinguished by varying crystallization rates: fast evaporation favors kinetic polymorphs, while slow cooling yields thermodynamically stable forms. Pair differential scanning calorimetry (DSC) with variable-temperature PXRD to track phase transitions .

Q. What spectroscopic and computational tools are critical for characterizing TTP’s supramolecular interactions?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies hydrogen-bonding motifs (e.g., O–H stretching at 3200–3600 cm1^{-1}). Density functional theory (DFT) calculations model intermolecular interactions, such as π-π stacking and hydrogen bonds. Pair these with single-crystal X-ray diffraction (SCXRD) to resolve atomic-level packing arrangements .

Advanced Research Questions

Q. How can TTP be integrated into covalent organic frameworks (COFs), and what role does its triazine core play in framework stability?

  • Methodological Answer : TTP derivatives (e.g., 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline) are used as building blocks in COF synthesis via Schiff-base condensations. The triazine core enhances thermal stability (up to 500°C) and provides π-conjugated sites for charge transfer. For example, TTP-based COFs like Tp-Taz exhibit high surface areas (>1000 m2^2/g) and are synthesized by condensing TTP analogs with aldehydes under solvothermal conditions. Confirm framework porosity using Brunauer-Emmett-Teller (BET) analysis .

Q. What strategies resolve contradictions in reported coordination geometries of TTP-metal complexes?

  • Methodological Answer : Discrepancies in coordination modes (e.g., square pyramidal vs. octahedral) arise from ligand flexibility and metal ion size. Use SCXRD to determine precise geometries and electron paramagnetic resonance (EPR) for metal oxidation states. For example, Zn2+^{2+} complexes of TTP derivatives show distorted square pyramidal geometries (τ = 0.33) with semi-coordinating nitrate ligands, validated by bond-length analysis .

Q. How do metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) modulate TTP’s self-assembly on surfaces, and how is this probed experimentally?

  • Methodological Answer : At the liquid-solid interface, TTP forms hydrogen-bonded networks (e.g., honeycomb structures on HOPG). Introducing CuCl2_2/FeCl3_3 at controlled concentrations (0.1–1.0 mM) triggers coordination-driven structural transformations. Use scanning tunneling microscopy (STM) under ambient conditions to image nanostructural changes. Complement with X-ray photoelectron spectroscopy (XPS) to confirm metal-ligand binding .

Q. What methodologies enable the analysis of TTP’s photocatalytic performance in environmental applications?

  • Methodological Answer : For photocatalytic uranium(VI) reduction, immobilize TTP-derived COFs (e.g., Tp-Taz) on electrodes. Measure activity via linear sweep voltammetry (LSV) and electrochemical impedance spectroscopy (EIS). Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify uranium adsorption capacity. Triazine and ketone groups in Tp-Taz enhance electron-hole separation, critical for redox efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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